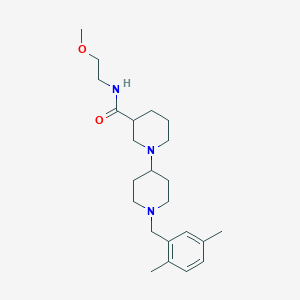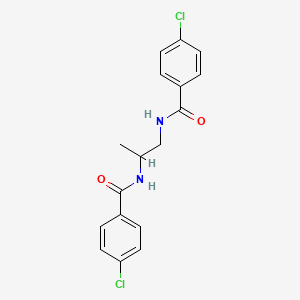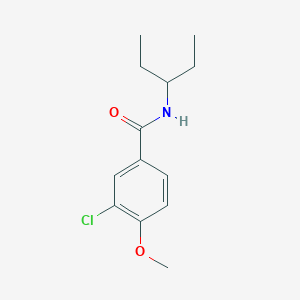![molecular formula C18H14ClN3O2 B5316734 N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound was first synthesized by Pfizer in 2003 and has since been investigated for its immunomodulatory properties.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide involves the inhibition of Janus kinase (JAK) enzymes, specifically JAK3. JAK enzymes play a critical role in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting JAK3, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is able to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been shown to have a number of biochemical and physiological effects on the immune system. In addition to reducing inflammation, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been shown to inhibit the production of cytokines and chemokines, which are involved in the recruitment and activation of immune cells. N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has also been shown to inhibit the proliferation of T cells, which play a key role in the immune response.
Advantages and Limitations for Lab Experiments
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it readily available for research purposes. Additionally, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been extensively studied and its mechanism of action is well understood. However, one limitation of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide is that it is a potent inhibitor of JAK3, which may limit its use in certain experiments where JAK3 activity is required.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide. One potential area of investigation is the use of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide in combination with other drugs for the treatment of autoimmune diseases. Additionally, further research is needed to understand the long-term safety and efficacy of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide in patients with these conditions. Finally, there is potential for the development of new JAK inhibitors based on the structure of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide that may have improved selectivity and efficacy.
Synthesis Methods
The synthesis of N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with 6-methyl-3-pyridazinecarboxylic acid in the presence of a base. The resulting product is then reacted with hydroxylamine hydrochloride to form the oxime intermediate. This intermediate is then reacted with 2-chlorophenyl isocyanate to yield the final product, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide.
Scientific Research Applications
N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide has been shown to be effective in reducing disease activity and improving symptoms in patients with these conditions.
properties
IUPAC Name |
N-(2-chlorophenyl)-3-(6-methylpyridazin-3-yl)oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c1-12-9-10-17(22-21-12)24-14-6-4-5-13(11-14)18(23)20-16-8-3-2-7-15(16)19/h2-11H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIXYIDFXBMKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)
![(3R*,4R*)-3-hydroxy-N-(2-methylphenyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-1-pyrrolidinecarboxamide](/img/structure/B5316684.png)


![6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5316708.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5316710.png)
![(3aR*,7aS*)-5-methyl-2-{[4-(methylsulfonyl)phenyl]acetyl}-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5316711.png)
![ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316724.png)

![4-(2-methoxyphenyl)-1-(3-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5316747.png)